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molecular formula C9H5ClF2N2 B8720139 2-Chloro-6,7-difluoro-3-methylquinoxaline

2-Chloro-6,7-difluoro-3-methylquinoxaline

Cat. No. B8720139
M. Wt: 214.60 g/mol
InChI Key: AUBUYGBNKAPVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06927214B1

Procedure details

6,7-Difluoro-3-methyl-1H-quinoxalin-2-one (2 g, prepared from 4,5-difluoro-1,2-phenylene-diamine and pyruvic acid according to general procedure (A), step 1) was mixed with POCl3 (20 ml) and 4-dimethylaminopyridine (10 mol %) and the mixture was refluxed for 2 hours. The mixture was allowed to cool and poured onto ice (300 ml), filtered and washed with water to afford the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[F:12])[NH:8][C:7](=O)[C:6]([CH3:14])=[N:5]2.O=P(Cl)(Cl)[Cl:17]>CN(C)C1C=CN=CC=1>[Cl:17][C:7]1[C:6]([CH3:14])=[N:5][C:4]2[C:9](=[CH:10][C:11]([F:12])=[C:2]([F:1])[CH:3]=2)[N:8]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C2N=C(C(NC2=CC1F)=O)C
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured onto ice (300 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2N=C1C)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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